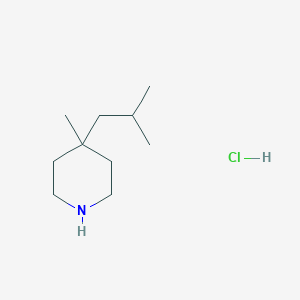

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

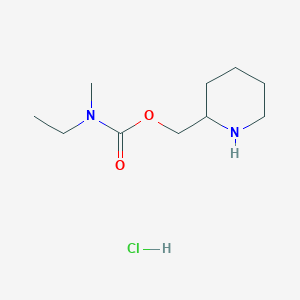

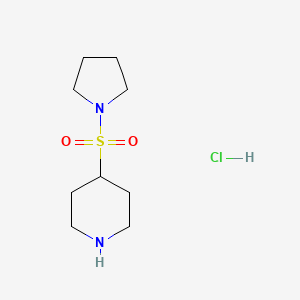

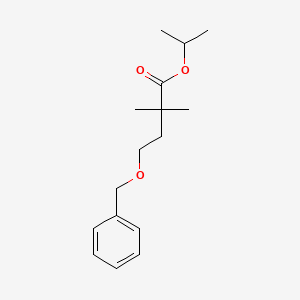

“4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1803586-20-0 . It has a molecular weight of 254.78 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a new series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis

The InChI Code for “4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is a powder at room temperature . It has a molecular weight of 254.78 .科学的研究の応用

Drug Design and Development

The pyrrolidine ring, a core component of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can be utilized in the design of new drugs, particularly due to its stereogenicity, which allows for the creation of different biological profiles in drug candidates .

Biological Activity Modulation

The structural diversity offered by the pyrrolidine ring in 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride can influence the biological activity of compounds. For instance, variations in the N′-substituents of pyrrolidine derivatives have been shown to affect antibacterial activity, indicating potential applications in developing new antibiotics .

Pharmacological Applications

Piperidine derivatives, including those related to 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride, are present in over twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, with applications ranging from central nervous system agents to cardiovascular drugs .

Synthesis of Biologically Active Compounds

The compound’s piperidine moiety is crucial for synthesizing various biologically active derivatives. These derivatives have been used in the discovery and biological evaluation of potential drugs, showcasing the compound’s importance in pharmaceutical research .

Enantioselective Binding

The stereogenicity of the pyrrolidine ring in 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride allows for enantioselective binding to proteins. This feature is essential for the development of drugs with specific target selectivity, as different stereoisomers can lead to different biological effects .

Structural Diversity in Drug Molecules

The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, known as “pseudorotation”. This phenomenon is beneficial in creating structurally diverse drug molecules, which can result in novel mechanisms of action and potentially more effective treatments .

Safety and Hazards

将来の方向性

The future directions for “4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” and similar compounds involve further exploration of their pharmacological properties and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an active area of research .

特性

IUPAC Name |

4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXQQMNKTDNNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)

![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)